molecular formula C13H11ClN2O2S B2950120 2-Methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate CAS No. 838842-65-2

2-Methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

Cat. No.: B2950120
CAS No.: 838842-65-2
M. Wt: 294.75
InChI Key: AKHKHOXRGUFXRC-UHFFFAOYSA-N
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Description

2-Methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrimidine ring substituted with a chloro group, a methylsulfanyl group, and a carboxylate group attached to a 2-methylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate typically involves multiple steps, starting with the formation of the pyrimidine ring One common approach is the reaction of a suitable pyrimidine derivative with chlorinating agents and methylsulfanylating agents under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the methylsulfanyl group to a sulfoxide or sulfone.

  • Reduction: : Reduction of the pyrimidine ring or the carboxylate group.

  • Substitution: : Replacement of the chloro group with other substituents.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: : Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed

  • Oxidation: : 2-Methylphenyl 5-chloro-2-(methylsulfoxide)pyrimidine-4-carboxylate or 2-Methylphenyl 5-chloro-2-(methylsulfone)pyrimidine-4-carboxylate.

  • Reduction: : Reduced pyrimidine derivatives or carboxylic acids.

  • Substitution: : Substituted pyrimidines with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-Methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine

In the medical field, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound might be utilized in the production of agrochemicals, dyes, or other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylphenyl 5-chloropyrimidine-4-carboxylate: : Lacks the methylsulfanyl group.

  • 2-Methylphenyl 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylate: : Similar structure with an ethylsulfanyl group instead of methylsulfanyl.

  • 2-Methylphenyl 5-bromopyrimidine-4-carboxylate: : Similar structure with a bromo group instead of chloro.

Properties

IUPAC Name

(2-methylphenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S/c1-8-5-3-4-6-10(8)18-12(17)11-9(14)7-15-13(16-11)19-2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHKHOXRGUFXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(=O)C2=NC(=NC=C2Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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